molecular formula C18H17N3O2S B15037844 N'-[(E)-[4-(Cyanomethoxy)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide

N'-[(E)-[4-(Cyanomethoxy)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide

Cat. No.: B15037844
M. Wt: 339.4 g/mol
InChI Key: IFSJCGZESJBHEA-XSFVSMFZSA-N
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Description

N’-[(E)-[4-(Cyanomethoxy)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyanomethoxy group, a phenylsulfanyl group, and a propanehydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Cyanomethoxy)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide typically involves a multi-step process. One common method includes the reaction of 4-(cyanomethoxy)benzaldehyde with 3-(phenylsulfanyl)propanehydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Cyanomethoxy)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfanyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-[4-(Cyanomethoxy)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Cyanomethoxy)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Cyanomethoxy)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C18H17N3O2S/c19-11-12-23-16-8-6-15(7-9-16)14-20-21-18(22)10-13-24-17-4-2-1-3-5-17/h1-9,14H,10,12-13H2,(H,21,22)/b20-14+

InChI Key

IFSJCGZESJBHEA-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)SCCC(=O)N/N=C/C2=CC=C(C=C2)OCC#N

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NN=CC2=CC=C(C=C2)OCC#N

Origin of Product

United States

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